4-Chloro-3'-iodo-3-methylbenzophenone
Overview
Description
4-Chloro-3’-iodo-3-methylbenzophenone is a chemical compound with the molecular formula C14H10ClIO and a molecular weight of 356.58 g/mol.
Mechanism of Action
Mode of Action
Benzophenones can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and iodine substituents may influence these reactions, potentially leading to unique interactions with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3’-iodo-3-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-iodo-3-methylbenzophenone typically involves the reaction of 4-chloro-3-methylbenzoyl chloride with iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’-iodo-3-methylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’-iodo-3-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Chloro-3’-iodo-3-methylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3’-iodo-3-methylbenzene
- 4-Chloro-3’-iodo-3-methylbenzoic acid
- 4-Chloro-3’-iodo-3-methylbenzyl alcohol
Uniqueness
The presence of both chlorine and iodine atoms in the benzophenone structure allows for versatile chemical modifications and the formation of a wide range of derivatives.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(3-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXHCVTXALYMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236009 | |
Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-20-6 | |
Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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